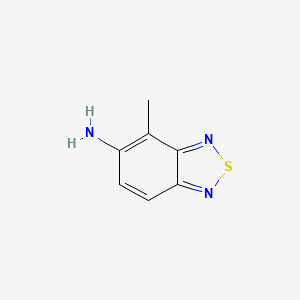

2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Description

Structure

3D Structure

Properties

CAS No. |

2255-97-2 |

|---|---|

Molecular Formula |

C7H7N3S |

Molecular Weight |

165.22 g/mol |

IUPAC Name |

4-methyl-2,1,3-benzothiadiazol-5-amine |

InChI |

InChI=1S/C7H7N3S/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,8H2,1H3 |

InChI Key |

CBTSYCADVMTKHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NSN=C12)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 2,1,3 Benzothiadiazol 5 Amine, 4 Methyl Scaffold

Reactivity of the Amino Group in 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

The amino group attached to the benzothiadiazole ring is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character and ability to be converted into other reactive intermediates are central to its utility in synthesis.

The amino group on the 2,1,3-benzothiadiazole (B189464) scaffold exhibits nucleophilic properties, allowing it to participate in various substitution and coupling reactions. This reactivity is crucial for building more complex molecular architectures. For instance, the amino group can act as a nucleophile in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. This strategy has been successfully employed to synthesize N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazoles. nih.gov In this approach, a pre-formed aminotriazole-benzothiadiazole compound is coupled with aryl bromides under palladium catalysis. nih.gov

The amino group can also coordinate to metal centers, demonstrating its Lewis basicity. Studies on 4-amino-2,1,3-benzothiadiazole have shown that it can form complexes with metals like zinc chloride (ZnCl₂), where the ligand coordinates to the zinc atom exclusively through the amino group. rsc.orgresearchgate.net This coordination behavior highlights a fundamental aspect of the amino group's reactivity.

Table 1: Examples of Nucleophilic Reactions of Amino-Benzothiadiazole Derivatives

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Buchwald-Hartwig Cross-Coupling | Aryl-Br, (THP-Dipp)Pd(cinn)Cl, t-Bu₃P-HBF₄, NaOtBu, 1,4-dioxane, 110 °C | N,N-disubstituted-arylamino derivatives | nih.gov |

A primary aromatic amine like 2,1,3-Benzothiadiazol-5-amine, 4-methyl- can be converted into a highly versatile diazonium salt. This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). lkouniv.ac.inlibretexts.org The resulting diazonium salt (Ar-N₂⁺) contains an excellent leaving group (N₂ gas), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com

This reactivity makes diazonium salts powerful intermediates for introducing a range of functional groups onto the aromatic ring that are otherwise difficult to install directly. masterorganicchemistry.com Common transformations include the Sandmeyer reaction for introducing halides (Cl, Br) and cyano groups using copper(I) salts, the Schiemann reaction for introducing fluorine, and hydrolysis to form phenols. libretexts.orgmasterorganicchemistry.com The diazonium group can also be removed and replaced with hydrogen through reduction with agents like hypophosphorous acid (H₃PO₂). lkouniv.ac.inmasterorganicchemistry.com

Furthermore, diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and other aromatic amines, in electrophilic aromatic substitution reactions known as diazo coupling. lkouniv.ac.in This process yields highly colored azo compounds. lkouniv.ac.in

Table 2: Common Transformations of Arenediazonium Salts

| Reaction Name | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN | libretexts.orgmasterorganicchemistry.com |

| Schiemann Reaction | HBF₄, heat | -F | libretexts.org |

| Hydrolysis | H₂O, heat | -OH | libretexts.org |

| Reduction (Deamination) | H₃PO₂ | -H | lkouniv.ac.inmasterorganicchemistry.com |

Electrophilic Aromatic Substitution on the Benzothiadiazole Ring System

The 2,1,3-benzothiadiazole ring is an electron-poor system, which makes it generally resistant to electrophilic aromatic substitution (EAS). diva-portal.orgacs.org Consequently, these reactions often require harsh conditions to proceed. diva-portal.orgacs.org When substitution does occur, it can result in mixtures of products, typically at the C4 and C7 positions. diva-portal.orgacs.org

Standard halogenation procedures can be applied to the BTD core. Bromination is a common method used to synthesize 4,7-dibromo-2,1,3-benzothiadiazole. wikipedia.org An alternative pathway for brominating the BTD ring involves using N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. researchgate.net Nitration of the BTD ring can be achieved using a sulfonitric mixture (a combination of concentrated sulfuric and nitric acids). mdpi.com These reactions underscore the deactivated nature of the ring, necessitating potent electrophiles and forcing conditions. masterorganicchemistry.com

Oxidative and Reductive Transformations of 2,1,3-Benzothiadiazole Derivatives

The 2,1,3-benzothiadiazole moiety can undergo both oxidative and reductive transformations. Under reducing conditions, the thiadiazole ring can be cleaved to regenerate the corresponding 1,2-diaminobenzene derivative. wikipedia.org This reaction can serve as a method for protecting a 1,2-diamine functionality during a synthetic sequence. wikipedia.org

Electrochemical studies using cyclic voltammetry have shown that benzothiadiazole derivatives can be both oxidized and reduced. semanticscholar.org The electrochemical oxidation of some BTD monomers can be an irreversible process that leads to polymerization. semanticscholar.org The stability of the resulting polymers during subsequent redox cycles varies, with some degrading rapidly under reductive or oxidative conditions. semanticscholar.org Substituents on the BTD ring significantly influence the oxidation and reduction potentials. semanticscholar.org For example, the diazonium group, formed from an amino substituent, can be reduced to a hydrogen atom using reagents like hypophosphorous acid. lkouniv.ac.in

Formation of Fused-Ring Systems Incorporating the 2,1,3-Benzothiadiazole Motif

The BTD scaffold is a valuable building block for the construction of larger, fused-ring heterocyclic systems, which are of great interest for applications in organic electronics. acs.org One strategy involves intramolecular C-H arylation reactions. For example, fused thiadiazolocarbazoles have been synthesized via a palladium-catalyzed intramolecular C4-H arylation, which proceeds with complete regioselectivity. acs.org Another approach, the Cadogan reaction, involves the reductive cyclization of a nitroarene to form a fused system. acs.org

More complex polynuclear heterocycles can also be assembled. For instance, 2-mercapto-imidazo(2,1,3)benzothiadiazole can be cyclized with aromatic aldehydes and chloroacetic acid to yield 2-arylidene-thiazolo(3,2-a)imidazo(4,5-e)(2,1,3)benzothiadiazol-3(2H)-ones. tandfonline.com Additionally, the BTD unit has been incorporated into poly(aryleneethynylene)s (PAEs), creating low-band-gap polymers with interesting electrochemical properties. acs.org

Table 3: Methods for Forming Fused BTD Systems

| Method | Key Intermediate/Reaction | Fused System Type | Reference |

|---|---|---|---|

| Intramolecular C-H Arylation | Pd-catalyzed cyclization | Thiadiazolocarbazoles | acs.org |

| Cadogan Reaction | Reductive cyclization of a nitroarene | Fused carbazoles | acs.org |

Strategies for Introducing Complex Functionalities onto the 2,1,3-Benzothiadiazol-5-amine, 4-methyl- Scaffold

Developing versatile and user-friendly methods for functionalizing the BTD ring is crucial for accessing novel materials. A significant challenge has been the functionalization of the C5 and C6 positions. acs.org

A powerful modern strategy involves the regioselective iridium-catalyzed C-H borylation of the BTD ring. nih.govacs.org This method provides access to versatile 5-boryl or 4,6-diboryl BTD building blocks. These boronic ester intermediates can then undergo a wide range of subsequent reactions, including:

Suzuki Coupling: To form new carbon-carbon bonds with aryl halides. nih.gov

Ipso Substitution: The C-B bond can be replaced with various functional groups, including halogens (via copper-catalyzed halogenation), hydroxyl groups (via oxidation with reagents like Oxone), and formyl groups. acs.org

Reductive Amination: To form diaryl amines. acs.org

Another advanced strategy involves the generation of a highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate from a functionalized BTD precursor. nih.govacs.org This aryne can be trapped in cycloaddition reactions with various arynophiles, allowing for the rapid construction of complex, multi-substituted BTD derivatives. acs.org

For scaffolds already containing an amino group, multi-step reaction sequences can introduce complex side chains. A notable example is the synthesis of 5-(aryl)amino-1,2,3-triazole-containing BTDs. This involves a 1,3-dipolar azide-nitrile cycloaddition followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, effectively linking a substituted triazole ring to the core structure via an amino group. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2,1,3 Benzothiadiazol 5 Amine, 4 Methyl and Its Derivatives

Structural Elucidation Techniques

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure of complex organic compounds like 4-methyl-2,1,3-benzothiadiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of the related compound N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, the methyl groups attached to the nitrogen atom show a singlet peak at 3.29 ppm. The aromatic protons of the benzothiadiazole ring system resonate in the region between 6.50 and 7.50 ppm. For the isomer 5-Methyl-2,1,3-benzothiadiazole, the methyl protons would also be expected to appear as a singlet, with the chemical shifts of the aromatic protons being influenced by the positions of the methyl and amino substituents on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, the methyl carbons appear at 42.59 ppm. The aromatic carbons resonate between 108.85 and 130.73 ppm, while the carbons of the benzothiadiazole core (ipso-carbons) are observed at 144.43, 149.28, and 156.90 ppm. It is anticipated that the carbon spectrum of 4-methyl-2,1,3-benzothiadiazol-5-amine would show a distinct signal for the methyl carbon and a series of signals in the aromatic region, with specific chemical shifts determined by the substitution pattern.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference Compound |

|---|---|---|---|

| ¹H | 3.29 | -N(CH₃)₂ | N,N-dimethyl-4-amino-2,1,3-benzothiadiazole |

| ¹H | 6.50 - 7.50 | Aromatic Protons | N,N-dimethyl-4-amino-2,1,3-benzothiadiazole |

| ¹³C | 42.59 | -N(CH₃)₂ | N,N-dimethyl-4-amino-2,1,3-benzothiadiazole |

| ¹³C | 108.85 - 130.73 | Aromatic Carbons | N,N-dimethyl-4-amino-2,1,3-benzothiadiazole |

| ¹³C | 144.43, 149.28, 156.90 | Ipso-Carbons | N,N-dimethyl-4-amino-2,1,3-benzothiadiazole |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of 2,1,3-benzothiadiazole (B189464), characteristic absorption bands are expected. For instance, the N-H stretching vibrations of the primary amine group in 4-methyl-2,1,3-benzothiadiazol-5-amine would typically appear in the range of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The characteristic vibrations of the benzothiadiazole ring system would also be present in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| Benzothiadiazole Ring Vibrations | < 1500 (Fingerprint Region) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (C₇H₇N₃S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For the parent compound, 2,1,3-benzothiadiazole, the molecular weight is 136.174 g/mol .

Purity Assessment and Quantitative Analysis

Ensuring the purity of a chemical compound is crucial for its reliable use in research and development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. The purity of 2,1,3-benzothiadiazol-5-amine, 4-methyl- can be assessed by developing a suitable HPLC method, typically using a reversed-phase column. The retention time of the compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate) is a characteristic feature. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For a related compound, 2-{[7-(5-N,N-Ditolylaminothiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]methylene}malononitrile, a purity of 99% as determined by HPLC has been reported.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical formula of the synthesized compound. For a derivative of 1,2,4-triazole, the calculated elemental analysis for C₃H₆N₄ was C, 36.73%; H, 6.16%; N, 57.11%, while the found values were C, 38.10%; H, 6.41%; N, 56.71%. For 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (C₇H₇N₃S), the theoretical elemental composition can be calculated and compared with experimental values to verify its identity and purity.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 50.89 |

| Hydrogen (H) | 4.27 |

| Nitrogen (N) | 25.43 |

| Sulfur (S) | 19.41 |

Optical and Electronic Characterization Methods

Optical and electronic characterization methods are central to defining the utility of BTD derivatives. These techniques probe the interaction of the molecules with light and electrical fields, revealing key parameters about their electronic transitions, energy levels, and charge transfer characteristics.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique used to investigate the electronic absorption properties of BTD derivatives. The absorption spectra reveal information about the π-π* and intramolecular charge transfer (ICT) transitions within the molecule. For instance, the absorption spectrum of a BTD derivative, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, shows a notable dependence on the solvent environment. mdpi.com

The position of the maximum absorption peak (λmax) is influenced by solvent polarity, a phenomenon known as solvatochromism. In a series of solvents with increasing polarity, a bathochromic (red) shift in the absorption maxima is often observed, indicating a more stabilized excited state. This behavior is characteristic of molecules with a significant change in dipole moment upon excitation, a hallmark of ICT. researchgate.net Studies on various 4-N-substituted BTD derivatives have extensively mapped these properties. nih.gov The absorption spectra are typically recorded across a range, for example, from 235 to 700 nm, to capture all relevant electronic transitions. mdpi.com

| Solvent | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|

| Hexane (B92381) | 416 | 8500 |

| Toluene | 432 | 10100 |

| Chloroform | 448 | 11000 |

| Ethyl Acetate (B1210297) | 434 | 12400 |

| Acetonitrile (B52724) | 445 | 12700 |

Fluorescence spectroscopy is crucial for characterizing the emission properties of BTD derivatives, which are often highly fluorescent. nih.gov This technique provides data on emission wavelengths (λem), fluorescence quantum yields (ΦF), and Stokes shifts (the difference between the absorption and emission maxima). These parameters are vital for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging. mdpi.com

Like their absorption properties, the fluorescence of BTD derivatives is highly sensitive to the solvent environment. A derivative such as N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole exhibits a significant bathochromic shift in its emission maxima with increasing solvent polarity. mdpi.com This solvatochromic effect is accompanied by an increase in the Stokes shift, which ranges from 4559 cm⁻¹ in hexane to 7448 cm⁻¹ in acetonitrile for this compound. mdpi.com This behavior is indicative of a substantial intramolecular charge transfer character in the excited state. The high photostability and large Stokes shifts are defining advantages of the BTD core. nih.gov

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | 416 | 502 | 4559 | 0.56 |

| Toluene | 432 | 545 | 5168 | 0.68 |

| Chloroform | 448 | 590 | 5925 | 0.70 |

| Ethyl Acetate | 434 | 586 | 6427 | 0.57 |

| Acetonitrile | 445 | 623 | 7448 | 0.29 |

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of BTD derivatives and to determine their frontier molecular orbital (HOMO and LUMO) energy levels. mdpi.comnih.gov A typical CV experiment is conducted in a solution containing the compound and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) using a three-electrode system. rsc.orgmdpi.com

By measuring the onset oxidation (Eox) and reduction (Ered) potentials, the HOMO and LUMO energy levels can be estimated. These energy levels are critical for designing materials for organic electronic devices, as they govern charge injection and transport properties. For many BTD derivatives, the oxidation process is irreversible, often indicating the formation of polymers or other species upon oxidation. semanticscholar.org The electrochemical data can be correlated with the optical band gap determined from UV-Vis spectroscopy to provide a comprehensive picture of the molecule's electronic structure. mdpi.comresearchgate.net

| Parameter | Value | Method/Formula |

|---|---|---|

| Onset Oxidation Potential (Eonset, ox) | 0.97 V | Cyclic Voltammetry |

| HOMO Energy Level | -5.49 eV | EHOMO = -[Eonset, ox + 4.8 - EFOC] |

| Optical Band Gap (Eg) | 3.50 eV | Eg = 1240 / λonset |

| LUMO Energy Level | -1.99 eV | ELUMO = EHOMO + Eg |

Advanced Analytical Techniques for Comprehensive Characterization

While optical and electrochemical methods define the electronic properties, other advanced analytical techniques can provide information on the elemental composition and purity of the synthesized compounds, which is crucial for ensuring the reliability of experimental data.

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used for the quantitative determination of specific chemical elements. Its primary application is in detecting the concentration of metals in a sample, down to parts per billion levels. In the context of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- and its derivatives, AAS is not a standard method for structural or electronic characterization. However, it can be employed as a quality control tool to detect trace metal impurities that may originate from catalysts (e.g., Palladium) used during synthesis, such as in Stille or Suzuki coupling reactions. semanticscholar.orgajol.info The presence of such impurities could potentially quench fluorescence or alter electrochemical properties, making their detection and quantification important for high-purity applications.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for elemental analysis, offering even lower detection limits than AAS for many elements. Similar to AAS, ICP-MS is not used to characterize the molecular structure of the BTD compound itself. Instead, it serves as an ultra-sensitive method for verifying the elemental purity of a synthesized batch. It can detect a wide range of metallic and some non-metallic impurities at parts per trillion or even parts per quadrillion levels. This is particularly relevant when BTD derivatives are intended for use in high-performance electronic devices where even minute levels of contaminants can degrade performance and longevity.

Ion Chromatography

Ion chromatography (IC) is a powerful analytical technique used for the separation and quantification of ionic species. aurigaresearch.comdrawellanalytical.com The fundamental principle of IC is based on ion-exchange processes, where ions in a sample compete with ions in the mobile phase (eluent) for charged functional groups on the stationary phase (resin). wikipedia.org117.252.14 This interaction leads to the separation of analytes based on their charge and affinity for the stationary phase. aurigaresearch.com For the analysis of organic molecules like 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, which contains a basic amino group, cation-exchange chromatography is the applicable mode. wikipedia.orgnih.gov

In a typical cation-exchange setup, the stationary phase consists of a solid support with covalently attached negatively charged functional groups. wikipedia.org When a sample containing the protonated form of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (a cation) is introduced, it displaces the counter-ions and is retained on the column. The separation from other components is achieved by controlling the composition and ionic strength of the eluent, which then carries the separated ions to a detector, commonly a conductivity detector. amazonaws.com

While IC is a well-established method for the determination of a wide range of aromatic amines, specific research detailing the analysis of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- by this method is not available in current scientific literature. nih.govthermofisher.com However, based on studies of similar compounds, a hypothetical method could be developed. nih.gov Such a method would likely involve a cation-exchange column and an acidic eluent to ensure the protonation of the amine group. nih.gov Gradient elution might be employed to effectively separate the target analyte from potential impurities or related derivatives. nih.gov

Table 1: Potential Ion Chromatography Parameters for Aromatic Amine Analysis

| Parameter | Description | Details |

| Technique | Cation-Exchange Chromatography | Separates positively charged analytes. The amine group of the target compound would be protonated in an acidic eluent. |

| Stationary Phase | Silica-based cation exchanger with poly(butadiene-maleic acid) copolymers or similar. | Provides negatively charged sites for interaction with the cationic analyte. |

| Mobile Phase (Eluent) | Acidic buffer (e.g., H₂SO₄) with an organic modifier (e.g., Acetonitrile). | The acid ensures protonation of the amine, and the organic modifier helps in eluting strongly retained hydrophobic compounds. |

| Detection | Suppressed Conductivity or Amperometric Detection. | Conductivity is a universal detector for charged species. Amperometric detection can offer higher sensitivity for electroactive analytes. nih.gov |

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed structural information about molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govsemi.ac.cn The technique relies on the massive enhancement of the Raman signal (by factors of 10⁶ or more) due to two primary mechanisms: an electromagnetic enhancement from localized surface plasmon resonances on the metal nanostructures and a chemical enhancement involving charge-transfer interactions between the analyte and the surface. acs.org

Detailed SERS studies on 2,1,3-Benzothiadiazol-5-amine, 4-methyl- are not explicitly documented. However, extensive research on the structurally analogous compound, 2-amino-4-methylbenzothiazole (B75042) (2-AMBT), provides significant insights into how the target molecule likely interacts with and is characterized by SERS. acs.orgnih.gov

Given the structural similarities, it is highly probable that 2,1,3-Benzothiadiazol-5-amine, 4-methyl- would exhibit a similar adsorption mechanism. The presence of two heterocyclic nitrogen atoms in the thiadiazole ring, in addition to the exocyclic amine, provides multiple potential sites for strong chemisorption onto the SERS-active surface. The resulting SERS spectrum would be expected to show enhanced bands corresponding to the vibrational modes of the benzothiadiazole ring system, as well as the characteristic Ag-N stretching vibration, confirming its binding orientation.

Table 2: Key SERS Vibrational Bands and Assignments for the Analogous Compound 2-amino-4-methylbenzothiazole (2-AMBT) on a Silver Surface

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

| ~215 | Ag-N Stretching | Direct evidence of chemical adsorption of the molecule onto the silver surface via nitrogen atoms. nih.gov |

| ~680 | Ring Breathing | Corresponds to the collective vibration of the entire benzothiazole (B30560) ring structure. |

| ~1280 | C-N Stretching | Associated with the bond between the aromatic ring and the exocyclic amino group. |

| ~1380 | CH₃ Deformation | Relates to the bending vibrations of the methyl group. |

| ~1450 | Ring C=C Stretching | Vibrations associated with the carbon-carbon double bonds within the benzene part of the molecule. |

| ~1590 | Ring C=N Stretching | Corresponds to the stretching of the carbon-nitrogen double bond within the thiazole (B1198619) ring. |

This data is based on the published SERS spectra of 2-amino-4-methylbenzothiazole and serves as a predictive guide for the analysis of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-. acs.orgnih.gov

Computational and Theoretical Investigations of 2,1,3 Benzothiadiazol 5 Amine, 4 Methyl Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of organic molecules, including heterocyclic systems like BTD. A typical DFT study on 2,1,3-Benzothiadiazol-5-amine, 4-methyl- would involve selecting a functional (e.g., B3LYP, ωB97X) and a basis set (e.g., 6-31G(d), cc-pVDZ) to approximate the solutions to the Schrödinger equation.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process calculates the electronic energy at various geometries and systematically alters bond lengths, bond angles, and dihedral angles until a minimum energy structure is found.

For 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, this analysis would provide precise data on the planarity of the bicyclic BTD core and the orientation of the amino and methyl substituents. The resulting optimized structure is crucial, as all other electronic properties are calculated from this low-energy conformation. Analysis of vibrational frequencies is subsequently performed to confirm that the optimized structure is a true energy minimum.

Table 1: Predicted Structural Parameters from a Hypothetical DFT Geometry Optimization This table is illustrative of the data that would be generated from a DFT calculation.

| Parameter | Description | Predicted Value Range |

| Bond Lengths (Å) | ||

| C-S | Carbon-Sulfur bond in the thiadiazole ring | ~1.7 - 1.8 |

| N-S | Nitrogen-Sulfur bond in the thiadiazole ring | ~1.6 - 1.7 |

| C-N (ring) | Carbon-Nitrogen bond in the thiadiazole ring | ~1.3 - 1.4 |

| C-C (aromatic) | Carbon-Carbon bonds in the benzene (B151609) ring | ~1.38 - 1.42 |

| C-N (amine) | Bond between the benzene ring and the amino group | ~1.37 - 1.40 |

| C-C (methyl) | Bond between the benzene ring and the methyl group | ~1.50 - 1.52 |

| **Bond Angles (°) ** | ||

| C-N-S | Angle within the thiadiazole ring | ~105 - 110 |

| N-S-N | Angle within the thiadiazole ring | ~95 - 100 |

| C-C-C | Angles within the benzene ring | ~118 - 122 |

| Dihedral Angles (°) | ||

| H-N-C-C | Torsion angle defining the amino group orientation | ~0 or ~180 (planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that a molecule is more reactive and can be excited with less energy, whereas a large gap implies higher kinetic stability and lower chemical reactivity.

For 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, the electron-donating amino group and the weakly donating methyl group are expected to raise the energy of the HOMO, while the electron-withdrawing BTD core localizes the LUMO. This donor-acceptor character would likely result in a relatively small HOMO-LUMO gap, a characteristic feature of many BTD derivatives used in optoelectronic materials. DFT calculations would precisely quantify these energy levels and visualize the spatial distribution of the HOMO and LUMO across the molecule.

Table 2: Representative FMO Data from DFT Calculations on BTD Derivatives This table illustrates the type of data obtained from FMO analysis. Values are based on related compounds found in the literature.

| Molecule System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Generic Donor-Substituted BTD | -4.78 to -5.24 | -2.50 to -3.00 | ~2.01 to 2.38 |

| Generic Acceptor-Substituted BTD | -5.50 to -6.00 | -3.20 to -3.70 | ~2.30 to 2.50 |

Electronic Transitions and Simulated Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating the energies of vertical transitions from the ground state to various excited states.

A TD-DFT calculation for 2,1,3-Benzothiadiazol-5-amine, 4-methyl- would yield a list of electronic transitions, their corresponding excitation wavelengths (λ), and their oscillator strengths (f), which indicate the intensity of the absorption. The primary transition of interest is often the HOMO→LUMO transition, which for donor-acceptor systems typically corresponds to an intramolecular charge transfer (ICT) band at a long wavelength. This analysis would predict the color and photophysical properties of the compound.

The aromaticity of the fused ring system in 2,1,3-Benzothiadiazol-5-amine, 4-methyl- can be quantitatively assessed using DFT. A common method is the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS values are calculated at the center of each ring; a negative value indicates aromatic character, while a positive value suggests anti-aromaticity. This would allow for a comparison of the aromaticity of the substituted benzene ring versus the thiadiazole ring.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate electron delocalization. NBO calculations provide information on charge distribution, donor-acceptor interactions between orbitals, and the stability arising from electron delocalization, which is key to understanding the electronic communication between the amino/methyl donors and the BTD acceptor core.

DFT can predict the most likely sites for chemical reactions. By analyzing the distribution of the frontier molecular orbitals and the molecular electrostatic potential (MEP), one can identify regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The location of the HOMO indicates sites prone to electrophilic attack, while the LUMO points to sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red, electron-rich regions indicate likely sites for electrophilic attack, while blue, electron-poor regions are favorable for nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, allowing for a precise ranking of atomic reactivity toward electrophiles and nucleophiles.

For 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, these calculations would predict the regioselectivity of reactions like nitration, halogenation, or metalation, providing valuable guidance for synthetic chemists.

Ab Initio Quantum Chemical Methods

While DFT is highly effective, ab initio ("from the beginning") methods offer a different hierarchy of computational approaches that are not based on fitting to experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for calculating molecular energies and properties, albeit at a significantly greater computational expense.

For a molecule like 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, these high-level ab initio methods could be used to benchmark the results obtained from DFT. For example, they can provide a more accurate calculation of the standard enthalpy of formation or refine the geometry of the molecule. However, due to their computational demands, they are typically reserved for smaller systems or for situations where DFT methods are known to be inadequate.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing critical insights into their flexibility and interactions with their environment. For a molecule like 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, MD simulations can predict its conformational landscape, revealing the most stable three-dimensional arrangements and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target. biointerfaceresearch.comnih.gov

Studies on related benzothiazole (B30560) and benzimidazole (B57391) derivatives demonstrate the utility of MD simulations in assessing the stability of ligand-protein complexes. nih.govniscpr.res.in A typical MD simulation for a small molecule like 2,1,3-Benzothiadiazol-5-amine, 4-methyl- would involve placing it in a simulated aqueous environment to mimic physiological conditions. Over a simulation period, often spanning nanoseconds, the trajectory of each atom is calculated, revealing fluctuations in bond lengths, angles, and torsion angles. nih.gov

Key insights from MD simulations on related heterocyclic systems include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone can indicate whether it maintains a stable conformation or undergoes significant structural changes. nih.gov

Solvent Interactions: Simulations can map the interactions between the molecule and surrounding water molecules, highlighting which parts of the molecule are hydrophilic or hydrophobic.

Flexibility of Substituents: The rotational freedom of the amine and methyl groups can be assessed, which is crucial for understanding how these groups can orient themselves to form specific interactions, such as hydrogen bonds, within a binding site.

While specific parameters for 2,1,3-Benzothiadiazol-5-amine, 4-methyl- are not available, molecular mechanics force fields can be used to model its behavior and predict its preferred conformations, which are essential prerequisites for accurate molecular docking and SAR studies. nih.gov

Computational Studies on Biological Interactions

Computational methods are indispensable in modern drug discovery for predicting and analyzing how a molecule might interact with biological targets like proteins and nucleic acids. For the 2,1,3-benzothiadiazole (B189464) scaffold, these studies help to rationalize observed biological activities and guide the design of new, more potent derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. biointerfaceresearch.combohrium.com This method is used to estimate the binding affinity, commonly expressed as a docking score or binding free energy, which correlates with the ligand's potential biological activity. lew.ro The benzothiazole and benzothiadiazole scaffolds have been extensively studied using docking against a variety of targets. biointerfaceresearch.comresearchgate.netimpactfactor.org

Docking studies on derivatives have revealed key interactions that stabilize the ligand-protein complex. These interactions often involve:

Hydrogen Bonding: The amine group on 2,1,3-Benzothiadiazol-5-amine, 4-methyl- can act as a hydrogen bond donor, while the nitrogen atoms in the thiadiazole ring can act as acceptors.

Hydrophobic Interactions: The benzene ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic BTD core can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The table below summarizes potential protein targets for the benzothiadiazole scaffold, based on docking studies of related compounds, and the typical binding interactions observed.

| Target Class | Specific Example | Key Interacting Residues (Example) | Predicted Binding Affinity (Range for Scaffold) |

| Protein Kinases | p56lck, SARS-CoV-2 Mpro | Cysteine, Glutamate, Leucine, Histidine | -5.4 to -9.6 kcal/mol |

| Enzymes | Neuraminidase, Soluble Epoxide Hydrolase | Aspartic Acid, Arginine, Tyrosine | -6.3 to -8.9 kcal/mol |

| Receptors | Estrogen Receptor, ACE2 Receptor | Not Specified | -7.5 to -8.1 kcal/mol |

This table is illustrative and compiled from data on various benzothiazole and benzothiadiazole derivatives. Binding affinities are highly dependent on the specific ligand and target. biointerfaceresearch.comnih.govnih.govuowasit.edu.iq

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govbenthamscience.comrjptonline.org Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate structural features (descriptors) with activity. nih.govnih.gov

For the BTD scaffold, SAR studies have highlighted the importance of the substitution pattern on the benzene ring. nih.gov The electronic properties, size, and hydrogen-bonding capacity of substituents can dramatically alter a compound's potency and selectivity.

Key SAR insights from studies on the BTD scaffold include:

Electronic Effects: The introduction of electron-donating groups (like the amine in 2,1,3-Benzothiadiazol-5-amine, 4-methyl-) can modulate the electron density of the aromatic system, affecting its ability to participate in π-stacking and other electronic interactions. mdpi.com

Steric Factors: The position and size of substituents are critical. The 4-methyl group, for instance, could provide beneficial hydrophobic contacts or cause steric clashes, depending on the topology of the target binding site.

Bioisosteric Replacement: SAR studies often involve replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties). For example, replacing the sulfur atom in the benzothiadiazole ring with selenium has been shown to retain potency in certain contexts. nih.gov

QSAR models use a wide range of descriptors to quantify these properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, to predict the activity of novel compounds before their synthesis. nih.govnih.gov

| Structural Feature / Modification on BTD Scaffold | General Impact on Biological Activity | Reference SAR Study |

| Introduction of Ester Functional Group | Found to be requisite for activity as a vaccine adjuvant. | Benzothiadiazoles as vaccine adjuvants. nih.gov |

| Substitution at C-2 and C-6 Positions | Identified as key positions for modulating various pharmacological activities. | Review of benzothiazole derivatives. benthamscience.com |

| Replacement of Sulfur with Selenium | Potency was retained in specific assays. | Benzothiadiazoles as vaccine adjuvants. nih.gov |

| Addition of Amine/Thiol Groups | Can enhance antimicrobial activities. | General heterocyclic SAR. |

Certain heterocyclic compounds can exert their biological effects by interacting directly with DNA. Computational studies are crucial for elucidating the nature of these interactions. bohrium.com The planar aromatic structure of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- suggests it could potentially interact with DNA through several modes. chemistryviews.org

Computational approaches to study these interactions include:

Molecular Docking with DNA: Similar to protein docking, ligands can be docked into the major or minor grooves of DNA models or between base pairs (intercalation). The resulting scores can suggest the preferred binding mode and sequence selectivity. niscpr.res.inbohrium.com

Molecular Dynamics Simulations of DNA-Ligand Complexes: MD simulations can provide a dynamic view of the interaction, assessing the stability of the complex, the conformational changes in both the DNA and the ligand upon binding, and the role of water molecules and ions. niscpr.res.inbiointerfaceresearch.com

Studies on benzothiazole and related compounds have identified different potential modes of DNA interaction:

Groove Binding: The molecule fits into the minor or major groove of the DNA double helix, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. MD simulations of benzothiazole derivatives have shown effective binding in the minor grooves of AT-rich DNA sequences. niscpr.res.inniscpr.res.in

Intercalation: The planar aromatic system of the molecule inserts itself between the base pairs of the DNA, leading to a distortion of the helix. This mode is often associated with molecules possessing large, flat aromatic surfaces. biointerfaceresearch.com

Interstrand Stacking: Modified DNA containing BTD units has shown that the BTD core can stack between strands, stabilizing the duplex through favorable π–π interactions. chemistryviews.org

The table below summarizes the primary modes of DNA interaction investigated for the BTD scaffold and related compounds.

| Mode of Interaction | Description | Computational Evidence |

| Minor Groove Binding | Ligand binds non-covalently within the narrow groove of the DNA helix. | Molecular docking and MD simulations show stable complexes with AT-rich sequences. niscpr.res.inniscpr.res.in |

| Intercalation | Planar aromatic system inserts between DNA base pairs. | Docking studies suggest this possibility for some derivatives. biointerfaceresearch.com |

| Interstrand π–π Stacking | BTD units incorporated into DNA strands stack with each other. | Spectroscopic and thermal denaturation studies supported by theoretical calculations. chemistryviews.org |

Applications of 2,1,3 Benzothiadiazol 5 Amine, 4 Methyl and Its Derivatives in Advanced Materials Science

Role as a Privileged Building Block in Optoelectronic Materials

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a privileged scaffold for constructing functional materials for optoelectronic devices. researchgate.netacs.org Its high electron affinity makes it an excellent electron-acceptor unit. acs.org When combined with electron-donating groups, it facilitates the formation of molecules with strong intramolecular charge transfer (ICT), which is fundamental for the operation of many organic electronic devices. acs.org BTD derivatives have been successfully incorporated into materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and electrochromic devices (ECDs). researchgate.netpolyu.edu.hk The strategic placement of substituents, such as methyl and amino groups, allows for fine-tuning of the material's electronic energy levels (HOMO/LUMO), bandgap, and solid-state packing, thereby optimizing device performance. acs.org

Derivatives of 2,1,3-benzothiadiazole are widely used as emitters in OLEDs, particularly for generating yellow to red light. acs.org The strong ICT character of BTD-based donor-acceptor molecules can, however, sometimes lead to reduced emission yields. acs.org The introduction of a methyl group onto the BTD core can sterically induce a twist in the molecular backbone, which inhibits excessive ICT and leads to a blue-shift in emission, enabling the creation of green and yellowish-green emitters. acs.org For instance, materials modifying the C4 and C7 positions of BTD with arylamine donors have achieved OLEDs with an external quantum efficiency (EQE) of nearly 2.1%. acs.org Another simple emitter based on a benzene-BTD-benzene structure yielded a device with a pure red emission (CIE coordinates: 0.67, 0.33) and an efficiency of 6.25 cd/A. polyu.edu.hk

Table 1: Performance of Selected BTD-based OLEDs This table is interactive. You can sort and filter the data.

| Emitter Structure | Max Emission (nm) | External Quantum Efficiency (EQE) (%) | Color | CIE Coordinates |

|---|---|---|---|---|

| Arylamine-BTD Derivative | - | ~2.1 | Red | - |

| Benzene-BTD-Benzene Core | 656 | - | Pure Red | (0.67, 0.33) |

| Bis(thiophenyl)benzothiadiazole | - | 0.5 | Red | (0.67, 0.33) |

| Methyl-substituted D-A Dye (D3) | 512 | - | Green | (0.31, 0.58) |

The BTD scaffold is integral to the design of high-performance semiconducting polymers for OFETs. researchgate.netnih.gov By pairing the electron-deficient BTD unit with various electron-rich donor units, polymers with high charge carrier mobilities can be synthesized. nih.gov The choice of substituents on the BTD core is critical for tuning the polymer's properties from p-type (hole-transporting) to n-type (electron-transporting) or ambipolar. For example, copolymers of a fused donor unit (CDTT) with a standard BTD acceptor exhibit p-type behavior. nih.gov Replacing the BTD with a more electron-deficient, functionalized version, such as 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT), can switch the behavior to n-type. This specific functionalization leads to increased backbone linearity and coplanarization, resulting in high thin-film crystallinity and significantly improved electron mobility, reaching up to 0.4 cm²/Vs. nih.gov Chlorination of the BTD unit has also been shown to be an effective strategy for creating polymers with excellent operational stability in OFETs, with one such polymer achieving a hole mobility of 0.147 cm²/Vs. researchgate.net

Table 2: OFET Performance of Polymers Based on Functionalized BTD This table is interactive. You can sort and filter the data.

| Polymer | Acceptor Unit | Transport Type | Mobility (cm²/Vs) |

|---|---|---|---|

| PCDTT-DFBT | 5,6-difluoro-BT | Ambipolar | 0.38 (hole), 0.17 (electron) |

| PCDTT-DCNBT | 5,6-dicyano-BT | n-type | 0.031 (electron) |

| PCDTT-FCNBT | 6-fluoro-5-cyano-BT | n-type | 0.4 (electron) |

| PCDTT-NO2FBT | 5-fluoro-6-nitro-BT | n-type | 0.024 (electron) |

In the realm of organic photovoltaics, BTD is one of the most widely utilized electron-deficient motifs for creating narrow bandgap donor-acceptor polymers. nih.gov These "push-pull" polymers are the primary light-absorbing electron-donor materials in bulk-heterojunction solar cells. nih.govco-ac.com The strong electron-accepting nature of the BTD unit helps to lower the polymer's LUMO energy level, which is crucial for achieving a high open-circuit voltage (Voc) in the final device. nih.gov Polymers such as PCDTBT and PCPDTBT, which incorporate the BTD unit, are among the most studied materials in OPV research. nih.gov More advanced BTD derivatives, like 2,1,3-benzothiadiazole-5,6-dicarboxylic imide, have been used to create polymers that enable the fabrication of OSCs with efficiencies exceeding 8% without the need for solvent additives or thermal annealing, simplifying the manufacturing process. nih.govox.ac.uk

Table 3: Performance of BTD-based Organic Solar Cells This table is interactive. You can sort and filter the data.

| Polymer Active Layer | Acceptor Unit in Polymer | Fullerene Acceptor | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|

| PBTI-BTT | 2,1,3-Benzothiadiazole-5,6-dicarboxylic imide | PC71BM | > 8.0 |

| PCDTBT | 2,1,3-Benzothiadiazole | PC71BM | ~7.2 |

BTD derivatives are key components in the molecular engineering of organic dyes for DSSCs. nih.govrsc.orgrsc.org These dyes typically feature a donor-π-acceptor (D-π-A) structure, where the BTD unit can act as an auxiliary acceptor within the π-conjugated bridge. nih.govresearchgate.net This configuration enhances intramolecular charge transfer and broadens the light absorption spectrum of the dye. researchgate.net The HOMO and LUMO energy levels of the dye can be precisely tuned by modifying the donor and acceptor groups attached to the BTD-containing π-spacer, ensuring efficient electron injection into the semiconductor (e.g., TiO₂) and effective dye regeneration by the electrolyte. rsc.org DSSCs sensitized with BTD-based dyes have achieved impressive power conversion efficiencies (PCEs), with values ranging from 7.0% to 9.8% for single dyes and reaching up to 10.9% when two different BTD dyes are used together in a co-sensitization approach. rsc.orgrsc.org

Table 4: Photovoltaic Performance of DSSCs with BTD-based Dyes This table is interactive. You can sort and filter the data.

| Dye Name | PCE (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) |

|---|---|---|---|---|

| YKP-137 | 9.8 | 19.3 | 0.74 | 0.69 |

| DJ-214 | 9.7 | 18.5 | 0.76 | 0.69 |

| MG-207 | 7.0 | 14.1 | 0.73 | 0.68 |

| YKP-88 + YKP-137 (co-sensitized) | 10.9 | 20.8 | 0.75 | 0.70 |

Conjugated polymers and oligomers containing BTD units have shown significant promise for applications in electrochromic devices, which can change color in response to an electrical voltage. nih.gov The inherent redox activity of the donor-acceptor structure allows for stable and reversible changes in the material's visible light absorption. Oligomers synthesized via Stille coupling, incorporating BTD as the acceptor unit, exhibit excellent solubility and significant color variations. nih.gov These materials have demonstrated fast electrochemical switching times, with coloring times as low as 0.7 seconds and bleaching times of 2.1 seconds. Furthermore, they show good operational stability over hundreds of cycles. One particular BTD-based oligomer, PHZ4, displayed a high coloration efficiency of 283 cm²/C, indicating its potential for use in energy-efficient smart windows and displays. nih.govresearchgate.net

Table 5: Electrochromic Properties of BTD-based Oligomers This table is interactive. You can sort and filter the data.

| Oligomer | Coloration Efficiency (cm²/C) | Coloring Time (s) | Bleaching Time (s) |

|---|---|---|---|

| PHZ3 | - | - | 2.1 |

| PHZ4 | 283 | - | - |

| PHZ5 | - | 0.7 | - |

Development of Luminescent Materials and Fluorophores

The 2,1,3-benzothiadiazole core is itself a fluorophore, and its derivatives are widely used to prepare luminescent materials. mdpi.comdntb.gov.ua The introduction of an amino group, particularly at the 4 or 5-position, significantly enhances the fluorescence properties due to the strong electron-donating nature of the nitrogen atom. mdpi.comunits.it For example, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole is highly fluorescent and exhibits noticeable solvatochromism, meaning its emission color changes depending on the polarity of the solvent. mdpi.com This property is valuable for creating chemical sensors and environmental probes. dntb.gov.ua The combination of an amino group and a methyl group on the BTD ring allows for further tuning of the emission wavelength and quantum yield. acs.org The steric effect of the methyl group can influence the planarity of the molecule, affecting the extent of charge transfer and thus the emission characteristics. acs.org These materials can be doped into polymer matrices like poly(methyl methacrylate) (PMMA) to create solid-state luminescent samples that emit in the orange region of the visible spectrum with high color purity. mdpi.com

Table 6: Photophysical Properties of Amino-BTD Derivatives This table is interactive. You can sort and filter the data.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Cyclohexane | 436 | 525 |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Toluene | 450 | 563 |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Dichloromethane | 462 | 600 |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Acetonitrile (B52724) | 461 | 621 |

Fluorescent Probes for Chemical and Biological Sensing

The 2,1,3-benzothiadiazole (BTD) scaffold is a key component in the design of fluorescent probes for detecting a wide range of analytes. mdpi.com These BTD-based compounds are utilized in chromogenic and fluorogenic devices for identifying anionic, cationic, and neutral chemical species. mdpi.com The inherent photostability of the BTD core makes these probes suitable for applications that require prolonged light exposure. mdpi.com

Derivatives of nitrobenzothiadiazole (NBTD), a related structure, have been synthesized to function as environment-sensitive fluorogenic probes. nih.gov These probes can be embedded within polypeptide backbones to study protein structure and function. nih.gov The design often involves functionalizing the benzothiadiazole core with amino- and carboxy-termini, creating a conformationally restricted dipeptidomimetic scaffold. nih.gov The photophysical properties of these probes are sensitive to their local environment, which is a crucial feature for sensing applications. nih.gov For instance, methylation at specific positions on the NBTD scaffold can influence the Twisted Intramolecular Charge Transfer (TICT) state, which is critical for developing high-performance fluorescent labels. nih.gov

The development of luminescent metal-organic frameworks (LMOFs) using BTD-based organic linkers has also expanded their application in chemical sensing. nih.gov These frameworks exhibit customized emission properties that can be modulated by the presence of specific analytes. nih.gov

Table 1: Examples of Benzothiadiazole Derivatives in Fluorescent Sensing

| Compound Family | Target Application | Key Feature |

|---|---|---|

| General BTD Derivatives | Detection of ions and neutral analytes | Chromogenic and fluorogenic response |

| Nitrobenzothiadiazole (NBTD) | Probing protein structure and function | Environment-sensitive fluorescence |

Luminescent Solar Concentrators

Luminescent Solar Concentrators (LSCs) are optical devices that harvest sunlight over a large area and concentrate it onto smaller photovoltaic cells. nih.govacs.org The efficiency of LSCs relies heavily on the performance of the luminophore embedded within their waveguide matrix. rsc.org Benzothiadiazole derivatives are highly suitable for this application due to several key characteristics. An ideal luminophore for LSCs must possess a high emission quantum yield, efficient light-harvesting capabilities, and a large separation between its absorption and emission spectra (Stokes shift) to minimize reabsorption losses. rsc.org

Researchers have focused on designing BTD derivatives with large Stokes shifts to improve LSC efficiency. rsc.org These materials are designed to absorb a broad range of sunlight and emit it at longer wavelengths, which can then be guided by total internal reflection to the photovoltaic cells at the edges of the concentrator. acs.orgrsc.org The performance of LSCs is critically linked to the properties of the fluorescent emitter. acs.org Organic fluorophores based on benzothiadiazole are often embedded in a polymer matrix, such as poly(methyl methacrylate) (PMMA), to create the LSC device. nih.gov

Wavelength Shifting Materials

The principle that makes benzothiadiazole derivatives effective in LSCs also applies to their use as wavelength shifting materials. These materials absorb light at shorter wavelengths (e.g., UV or blue) and re-emit it at longer, often visible, wavelengths. This property is valuable in various optical and photonic applications.

A series of benzothiadiazole-based fluorophores have been synthesized and characterized specifically for their potential as wavelength-shifting materials. researchgate.net These compounds exhibit significant Stokes shifts, often exceeding 160 nm, with broad absorption bands extending from the UV region to around 600 nm and strong fluorescence typically centered around 700 nm in chloroform. researchgate.net The photophysical properties of these materials are governed by intramolecular charge transfer (ICT) characteristics, which can be fine-tuned by modifying their molecular structure. researchgate.net For example, fluorophores with asymmetrical structures tend to show larger Stokes shifts compared to their symmetrical counterparts due to greater changes in dipole moment upon excitation. researchgate.net Theoretical calculations using Density Functional Theory (DFT) support experimental findings, showing that a more planar structure in the excited state leads to larger Stokes shifts and higher quantum yields. researchgate.net

Integration into Polymeric and Supramolecular Architectures

The incorporation of 2,1,3-benzothiadiazole and its derivatives into larger molecular systems, such as polymers and supramolecular structures, allows for the creation of materials with advanced, tunable properties.

Polymers with Enhanced Mechanical and Thermal Properties

Benzothiadiazole units are incorporated into polymer backbones to create materials for organic electronics, where both electronic and mechanical properties are crucial. rsc.org Molecular engineering, such as the strategic placement of fluorine or alkyl side chains on the BTD-based polymer, can balance charge transport capabilities with mechanical stretchability. rsc.org While fluorination can enhance electronic properties, it often makes the polymer thin films more brittle. Conversely, the addition of alkyl chains can soften the material, improving its mechanical resilience. rsc.org This interplay highlights the importance of molecular design in tuning the properties of conjugated polymers for applications like flexible organic field-effect transistors. rsc.org

The thermal properties of polymers containing benzothiazole (B30560) (a related heterocyclic structure) have also been investigated. Poly(phenoxy-imine)s containing benzothiazole units were evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine their stability at high temperatures and their glass transition temperatures (Tg). researchgate.net Such studies are essential for understanding the operational limits of these materials in electronic devices.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them promising platforms for applications in photocatalysis and gas separation. nih.govrsc.org Benzothiadiazole is a valuable building block for COFs due to its electron-deficient nature, which facilitates the formation of donor-acceptor (D-A) type frameworks. rsc.orgresearchgate.net

Researchers have constructed photoactive COFs containing benzothiadiazole and triazine units. nih.gov The morphology and crystallinity of these COFs can be controlled by slight variations in the synthesis conditions, which in turn impacts their photoelectric properties. nih.gov A highly ordered and crystalline structure is beneficial for promoting charge transfer and separation, leading to superior photocatalytic activity for processes like the visible-light-driven oxidative coupling of amines. nih.gov Similarly, BTD-functionalized COFs have been developed for the effective photoreduction of aqueous chromium(VI), where the electron-deficient BTD units contribute to the efficient separation of photoexcited electrons and holes. rsc.org The ability to introduce functional moieties into COFs without disrupting their structural regularity can be achieved through postsynthetic functionalization, further expanding their potential applications. semanticscholar.org

Table 2: Properties of Benzothiadiazole-Based Covalent Organic Frameworks

| COF Name | Monomers | Key Property | Application |

|---|---|---|---|

| BTDA-TAPT | Benzothiadiazole, Triazine | Tunable morphology and crystallinity | Photocatalytic oxidative coupling of amines nih.gov |

| TPB-BT-COF | Tetrakis(4-aminophenyl)benzene, Benzothiadiazole derivative | High porosity, good stability | Photocatalytic reduction of Cr(VI) rsc.org |

Role in Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form larger, well-defined structures. nih.gov The principles of self-assembly and self-organization are fundamental to creating complex, functional systems from relatively simple molecular components. nih.gov

Derivatives of heterocyclic compounds, including those related to the benzothiadiazole family, can be designed to participate in specific supramolecular assemblies. mdpi.com The formation of these architectures is driven by a combination of non-covalent interactions, such as hydrogen bonding and chalcogen bonding. For example, the crystal structure of a para-carboxyhydrazinylidene derivative of a thiazolo[3,2-a]pyrimidine was shown to form centrosymmetric racemic dimers through intermolecular hydrogen bonds between carboxylic acid groups. mdpi.com By carefully controlling these intermolecular interactions, it is possible to direct the self-assembly process and influence the final supramolecular motif in the crystalline phase. mdpi.com This control over self-organization is a powerful tool for designing novel materials with specific, emergent properties.

Application in Environmental Monitoring and Sensor Technologies

The unique fluorescent properties of the 2,1,3-benzothiadiazole (BTD) core make it a promising platform for the development of highly sensitive and selective optical sensors for environmental pollutants. mdpi.com The introduction of functional groups, such as the amine and methyl groups present in 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, can further modulate the electronic and photophysical characteristics of the BTD scaffold, enhancing its potential for targeted analyte detection. mdpi.com

Derivatives of the broader 2,1,3-benzothiadiazole family have been successfully employed as chemosensors for a variety of environmental contaminants, including heavy metal ions and nitroaromatic compounds. Research into these related compounds provides a strong indication of the potential utility of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- in similar applications.

Sensing of Heavy Metal Ions:

The presence of amino groups on the benzothiadiazole ring can serve as effective binding sites for metal ions. mdpi.com This interaction can lead to significant changes in the fluorescence properties of the molecule, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the qualitative and quantitative detection of specific metal ions. For instance, a benzothiadiazole-based metal-organic framework (MOF) has been developed as a turn-on luminescent sensor for Al³⁺ and Ga³⁺ ions, with detection limits in the parts-per-million range. acs.org Another study on a benzothiazole-based sensor demonstrated high selectivity and sensitivity for the ratiometric detection of Al³⁺. Furthermore, novel benzothiazole-based chemosensors have been designed for the selective detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, with detection limits at the sub-ppm level. nih.gov

Table 1: Performance of Benzothiadiazole-Based Sensors for Metal Ion Detection

| Sensor Type | Target Analyte(s) | Detection Limit | Reference |

|---|---|---|---|

| Eu³⁺ Metal-Organic Framework | Al³⁺, Ga³⁺ | 2.9 ppm, 10.2 ppm | acs.org |

| Benzothiazole-based probe | Al³⁺ | Not specified | |

| Benzothiazole-based chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | 0.25 ppm, 0.34 ppm, 0.30 ppm | nih.gov |

Detection of Nitroaromatic Compounds:

Nitroaromatic compounds are common environmental pollutants originating from industrial activities and explosives. The electron-deficient nature of the 2,1,3-benzothiadiazole ring makes it a suitable candidate for interacting with electron-rich nitroaromatic compounds. This interaction can lead to fluorescence quenching, forming the basis for their detection. While specific studies on 2,1,3-Benzothiadiazol-5-amine, 4-methyl- are not available, related benzothiazole-based fluorescent probes have been investigated for the detection of 2,4,6-trinitrophenol.

Sensing of Other Environmental Pollutants:

The versatility of the benzothiadiazole scaffold allows for its functionalization to target a wide range of other environmental contaminants. For example, benzothiazole-based fluorescent probes have been developed for the selective detection of hydrazine, a toxic and environmentally harmful chemical. njtech.edu.cn

While direct research on the application of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- in environmental sensing is limited, the extensive studies on its structural analogs strongly suggest its potential in this field. The combination of the fluorescent BTD core with the reactive amine and methyl functional groups provides a promising foundation for the design of novel and effective sensors for a variety of environmental pollutants. Further research is warranted to synthesize and evaluate the specific sensing capabilities of this compound and its derivatives.

Exploration of Biological Activities and Molecular Mechanisms of 2,1,3 Benzothiadiazol 5 Amine, 4 Methyl Analogues Pre Clinical Focus

Antimicrobial Activity Studies (in vitro and in vivo models, non-human)

Analogues of the 2,1,3-benzothiadiazole (B189464) scaffold have been investigated for their potential to combat microbial infections, demonstrating a spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

While specific studies on 4-methyl-2,1,3-benzothiadiazol-5-amine analogues are limited, research on related benzothiazole (B30560) and thiadiazole derivatives provides insights into their potential antibacterial action. For instance, novel 4-methylthiazole (B1212942) derivatives have demonstrated antibacterial effects. bohrium.com One study on 1,3,4-oxadiazole (B1194373) derivatives showed potent activity against various Staphylococcus aureus strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov These compounds also proved effective against mature biofilms, a critical factor in persistent infections. nih.gov

In a study of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, significant bioactivity was observed, particularly against Gram-positive bacteria. One derivative, compound 15, which incorporates a 5-nitro-2-furoyl moiety, displayed MIC values between 1.95 and 15.62 µg/mL. mdpi.com The activity of this specific compound against Staphylococcus aureus strains was reported to be twice that of the reference drug, nitrofurantoin. mdpi.com

| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 4 - 32 | nih.gov |

| 4-Methyl-1,2,3-thiadiazole derivative (compound 15) | Staphylococcus aureus | 1.95 - 15.62 | mdpi.com |

| Aminobenzothiazole Schiff base analogues | Escherichia coli | 15.62 | nih.gov |

This table presents data on analogues of related heterocyclic structures due to the limited specific data on 2,1,3-Benzothiadiazol-5-amine, 4-methyl- analogues.

Antifungal Properties

The antifungal potential of benzothiazole derivatives has been a subject of investigation. Studies on various benzothiazole-2-thione derivatives have shown promising minimum inhibition concentration values against Candida species. researchgate.net For example, certain 6-amino-2-n-pentylthiobenzothiazole (B1222970) derivatives have exhibited good activity against the yeast form of Candida albicans and other Candida strains, with IC50 values in the range of 10 M. nih.gov These compounds were also found to be highly active against a nystatin-resistant C. albicans mutant. nih.gov Furthermore, some phenylthiazole scaffolds combined with a 1,3,4-oxadiazole moiety have demonstrated selective and potent antifungal activity against C. albicans. nih.gov

Anti-Cancer and Antiviral Investigations (non-human models)

Beyond their antimicrobial effects, analogues of the 2,1,3-benzothiadiazole framework have been explored for their potential in oncology and virology.

Inhibition of Viral Replication

Benzothiazole derivatives have been shown to possess a broad spectrum of antiviral activities. mdpi.comnih.govresearchgate.net Research has demonstrated the inhibitory activity of benzothiazole and benzothiazolinethione derivatives against several viruses, including vaccinia virus, Newcastle disease virus, and western equine encephalomyelitis virus in cell cultures. nih.gov More specifically, certain benzothiazolyl-pyridine hybrids have been evaluated for their inhibitory effects on the SARS-COV-2 virus in Vero-E6 cells, with some compounds significantly inhibiting viral replication. nih.gov The mechanism of action for some of these compounds appears to involve the inhibition of viral adsorption and replication. nih.gov While direct studies on 4-methyl-2,1,3-benzothiadiazol-5-amine analogues are not widely available, the existing data on related structures suggest a promising area for future research.

Potential as Antitubercular Agents

The fight against tuberculosis has led to the exploration of various heterocyclic compounds, including those related to the 2,1,3-benzothiadiazole scaffold. A series of benzothiadiazine 1,1-dioxide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with one compound exhibiting potent anti-tubercular activity, particularly against resistant strains. nih.gov Furthermore, the identification of 2-amino benzothiazoles has shown bactericidal activity against Mycobacterium tuberculosis. tbdrugaccelerator.org These findings suggest that the broader class of benzothiadiazole-containing molecules represents a viable starting point for the development of new antitubercular agents.

Enzyme Inhibition and Modulation Studies

The biological activities of 2,1,3-benzothiadiazole analogues can often be attributed to their interaction with specific enzymes. The 2,1,3-benzothiadiazole moiety has been identified as a bioisosteric replacement for the methylendioxyphenyl group in endothelin receptor antagonists, suggesting its potential to modulate protein-ligand interactions. nih.gov This indicates that the electronic properties of the benzothiadiazole ring can mimic other functional groups, leading to desired biological effects. nih.gov Additionally, certain benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs have been shown to be competitive inhibitors of mushroom and mammal tyrosinases, highlighting the potential of related scaffolds to inhibit specific enzyme activity. mdpi.com

Cholinesterase (AChE, BChE) Inhibition

Analogues of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, specifically those based on the related benzothiazole and benzothiazolone scaffolds, have been investigated for their potential to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Dysregulation of acetylcholine is a hallmark of neurodegenerative conditions like Alzheimer's disease, making cholinesterase inhibitors a critical area of therapeutic research.

Pre-clinical studies have demonstrated that these analogues can exhibit potent and sometimes selective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of synthesized benzothiazolone derivatives (M1–M13) were evaluated, revealing that most compounds displayed greater inhibitory activity against BChE than AChE. scilit.com Compound M13 was identified as the most potent BChE inhibitor with an IC50 value of 1.21 μM. scilit.com Another compound, M2 , while slightly less potent (IC50 = 1.38 μM), showed a significantly higher selectivity for BChE over AChE, with a selectivity index (SI) of 28.99. scilit.com Kinetic analyses determined that M13 acts as a reversible and noncompetitive inhibitor of BChE. scilit.com

Similarly, a study on novel benzothiazole derivatives (4a–4n) designed as dual inhibitors for Alzheimer's disease treatment found significant activity against AChE. nih.gov Compound 4f emerged as the most active in this series, with an IC50 value of 23.4 ± 1.1 nM for AChE. nih.gov Interestingly, this series of compounds did not show significant inhibitory activity against BChE, highlighting how structural modifications can tune the selectivity of these scaffolds. nih.gov Another class of compounds, 5-Aryl-1,3,4-oxadiazol-2-amines and their thiadiazole isosteres, also demonstrated dual inhibition of both enzymes, with IC50 values for AChE ranging from 12.8–99.2 µM. mdpi.comresearchgate.net

Table 1: Cholinesterase Inhibition by 2,1,3-Benzothiadiazole Analogues

| Compound ID | Scaffold | Target Enzyme | IC50 Value | Selectivity (SI for BChE/AChE) | Reference |

|---|---|---|---|---|---|

| M13 | Benzothiazolone | BChE | 1.21 μM | 4.16 | scilit.com |

| M2 | Benzothiazolone | BChE | 1.38 μM | 28.99 | scilit.com |

| 4f | Benzothiazole | AChE | 23.4 ± 1.1 nM | Not significant for BChE | nih.gov |

| 3t | 1,3,4-Thiadiazole (B1197879) | AChE | 12.8 µM | - | mdpi.comresearchgate.net |

| 3t | 1,3,4-Thiadiazole | BChE | 53.05 µM | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Glutathione (B108866) S-Transferase (GST) Modulation

Glutathione S-transferases (GSTs) are a family of enzymes crucial for cellular detoxification, catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. The modulation of GST activity is a significant area of interest in pharmacology and toxicology. Research has shown that the 2,1,3-benzothiadiazole (BZ) core, characteristic of the subject compound's family, can influence the expression of GST genes.

In a comparative study in rats, the effect of benzothiadiazole on the expression of hepatic GSTs was examined alongside thiazole (B1198619) (TH) and benzothiazole (BT). nih.gov The findings indicated that benzothiadiazole treatment led to a transient increase in the mRNA levels of the GST Ya subunit at 12 hours post-treatment. nih.gov Following this initial spike, the expression level returned to a four-fold increase relative to the control at 24 hours and thereafter. nih.gov

Table 2: Relative Efficacy of Thiazole Derivatives on GST Gene Expression

| Compound | GST Ya mRNA Induction | GST Yb1/Yb2 mRNA Induction | Overall Efficacy Ranking | Reference |

|---|---|---|---|---|

| Thiazole (TH) | High (4-24 fold) | High (~10 fold) | 1 | nih.gov |

| Benzothiazole (BT) | Moderate (~18 fold max) | Moderate (3-7 fold) | 2 | nih.gov |

| Benzothiadiazole (BZ) | Low (transient spike, then ~4 fold) | Low (<2 fold) | 3 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Elucidation of Molecular Mechanisms of Action (non-human context)

Interactions with Nucleic Acids and Genetic Material